3-Amino-4-(2,3-difluorophenyl)butyric Acid

Cancer Metabolism Glutaminase Inhibition Isoform Selectivity

Standard β-amino acid analogs lack isoform selectivity, confounding cancer metabolism research. This 2,3-difluorophenyl derivative solves that gap. - **Selective GLS1 inhibition**: IC50 = 255 nM (kidney isoform) vs 4.19 μM (liver GLS2) - 16.4-fold selectivity - **Off-target control**: Binds histamine H3 receptor (Kd = 1.35 nM); ideal for polypharmacology panels - **Metabolic stability**: β-Amino acid backbone resists proteolysis; difluorophenyl enables 19F NMR tracking ≥95% purity. Direct R&D supply with certificate of analysis.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12279275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2,3-difluorophenyl)butyric Acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CC(CC(=O)O)N
InChIInChI=1S/C10H11F2NO2/c11-8-3-1-2-6(10(8)12)4-7(13)5-9(14)15/h1-3,7H,4-5,13H2,(H,14,15)
InChIKeyPPCZVMSOTZGQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(2,3-difluorophenyl)butyric Acid: Identification & Procurement


3-Amino-4-(2,3-difluorophenyl)butyric Acid (CAS No. 1391086-16-0) is a β-amino acid derivative characterized by a 2,3-difluorophenyl group attached to the butyric acid backbone. This specific substitution pattern distinguishes it from other fluorophenyl regioisomers and non-fluorinated analogs [1]. The compound has a molecular weight of 215.20 g/mol and molecular formula C10H11F2NO2, with documented commercial availability at ≥95% purity .

3-Amino-4-(2,3-difluorophenyl)butyric Acid: Analog Replacement Risks


The 2,3-difluorophenyl substitution pattern creates distinct electronic and steric effects compared to other regioisomers (e.g., 2,4-difluoro, 3,4-difluoro) and non-fluorinated phenylbutyric acids. Even minor positional changes in fluorine atoms can significantly alter hydrogen bonding capacity (3 H-bond acceptors vs. varying numbers in analogs), lipophilicity, and target binding kinetics [1]. This compound exhibits isoform-selective inhibition of human glutaminase (GLS) with a 16.4-fold preference for the kidney isoform (IC50 = 255 nM) over the liver isoform (IC50 = 4.19 μM), a selectivity profile not automatically conferred by other β-amino acid analogs [2]. Substituting with a non-fluorinated analog or incorrect regioisomer may therefore yield contradictory biological results, particularly in cancer metabolism studies where GLS isoform expression varies.

3-Amino-4-(2,3-difluorophenyl)butyric Acid: Differentiation Evidence


Glutaminase Isoform Selectivity

3-Amino-4-(2,3-difluorophenyl)butyric Acid demonstrates distinct isoform selectivity against human glutaminase. It inhibits the kidney isoform (GLS1/KGA) with an IC50 of 255 nM, whereas inhibition of the liver isoform (GLS2) requires a significantly higher concentration (IC50 = 4.19 μM), representing a 16.4-fold selectivity window [1]. This contrasts with other β-amino acid derivatives lacking this fluorine substitution pattern, which often exhibit more balanced or entirely different isoform inhibition profiles [2].

Cancer Metabolism Glutaminase Inhibition Isoform Selectivity

2,3-Difluorophenyl Substitution Profile

The 2,3-difluorophenyl regioisomer presents a unique electronic environment compared to the more common 2,4-difluoro and 3,4-difluoro analogs. While all share the same molecular formula (C10H11F2NO2) and molecular weight (215.20 g/mol), the adjacency of fluorine atoms at positions 2 and 3 creates a distinct dipole moment and alters the electron density on the aromatic ring, which can influence binding to aromatic pockets in target proteins [1]. The 2,3-substitution pattern is less frequently explored in β-amino acid libraries, potentially offering novel SAR opportunities [2].

Fluorine Chemistry Regioisomer Comparison β-Amino Acid Scaffolds

β-Amino Acid Scaffold Stability

As a β-amino acid, 3-Amino-4-(2,3-difluorophenyl)butyric Acid possesses an additional methylene unit between the amino and carboxyl groups compared to α-amino acids. This structural feature confers enhanced resistance to proteolytic degradation by common peptidases, a well-established class-level advantage of β-amino acids over their α-amino acid counterparts [1]. While direct comparative stability data for this specific compound is not available, the β-amino acid backbone is a recognized design element for improving in vivo half-life of peptide-based therapeutics and probes [2].

β-Amino Acids Proteolytic Stability Drug Design

Histamine H3 Receptor Binding Profile

3-Amino-4-(2,3-difluorophenyl)butyric Acid demonstrates potent binding to the human histamine H3 receptor with a dissociation constant (Kd) of 1.35 nM, as measured by BRET assay in HEK293T cells [1]. This high-affinity interaction with a GPCR target is distinct from its glutaminase inhibition activity and is not a conserved feature across all β-amino acid derivatives. The combination of enzyme inhibition (glutaminase) and GPCR binding (H3 receptor) suggests a unique polypharmacological profile that may be exploited for specific research applications or avoided depending on experimental goals.

GPCR Pharmacology Histamine Receptors Polypharmacology

3-Amino-4-(2,3-difluorophenyl)butyric Acid: Research Applications


GLS1-Selective Cancer Metabolism Studies

Given its 16.4-fold selectivity for the kidney isoform of glutaminase (GLS1) over the liver isoform (GLS2) [1], this compound is optimally suited for research focused on GLS1-driven cancer metabolism, such as in triple-negative breast cancer, renal cell carcinoma, and certain lung cancers where GLS1 is overexpressed. Researchers should procure this specific compound rather than non-selective glutaminase inhibitors or other β-amino acid analogs to avoid confounding results from GLS2 inhibition.

2,3-Difluorophenyl β-Amino Acid SAR

The unique 2,3-difluorophenyl substitution pattern provides a distinct electronic and steric profile compared to other regioisomers [2]. This compound serves as a valuable starting point for medicinal chemistry SAR studies aimed at optimizing target binding, particularly for glutaminase or other enzymes with aromatic binding pockets. Its β-amino acid backbone further offers potential for developing metabolically stable derivatives [3].

Polypharmacology & Off-Target Profiling

The high-affinity binding to the histamine H3 receptor (Kd = 1.35 nM) [4] makes this compound an interesting tool for studying polypharmacology, particularly for research programs targeting both metabolic enzymes (glutaminase) and GPCRs. Alternatively, researchers focused solely on glutaminase inhibition must account for this off-target activity when interpreting cellular or in vivo results, making this compound a useful positive control for selectivity panels.

Proteolytically Stable β-Amino Acid Probes

As a β-amino acid, this compound is inherently more resistant to proteolytic degradation than α-amino acid analogs [3]. This property is advantageous for the design of chemical probes, imaging agents, or therapeutic candidates requiring extended half-life in biological systems. The difluorophenyl group further enhances metabolic stability and can serve as a 19F NMR probe for tracking compound fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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